
(1S,2S)-3-(Methylsulfanyl)cyclohex-3-ene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-3-(Methylsulfanyl)cyclohex-3-ene-1,2-diol is an organic compound characterized by a cyclohexene ring substituted with a methylsulfanyl group and two hydroxyl groups. The stereochemistry of the compound is defined by the (1S,2S) configuration, indicating the spatial arrangement of the substituents around the cyclohexene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-3-(Methylsulfanyl)cyclohex-3-ene-1,2-diol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diene or an alkyne, followed by the introduction of the methylsulfanyl group and hydroxyl groups through selective functionalization reactions. Reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-3-(Methylsulfanyl)cyclohex-3-ene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different stereoisomers or to remove the methylsulfanyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield cyclohexene-1,2-dione, while reduction may produce different stereoisomers of the original compound.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-catalyzed reactions involving hydroxyl and methylsulfanyl groups.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,2S)-3-(Methylsulfanyl)cyclohex-3-ene-1,2-diol involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The hydroxyl groups can form hydrogen bonds, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-3-(Methylsulfanyl)cyclohex-3-ene-1,2-diol: A stereoisomer with different spatial arrangement of substituents.
3-(Methylsulfanyl)cyclohex-3-ene-1,2-diol: A compound with the same functional groups but without defined stereochemistry.
Cyclohex-3-ene-1,2-diol: A simpler compound without the methylsulfanyl group.
Uniqueness
(1S,2S)-3-(Methylsulfanyl)cyclohex-3-ene-1,2-diol is unique due to its specific stereochemistry and the presence of both hydroxyl and methylsulfanyl groups. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
793697-46-8 |
|---|---|
Formule moléculaire |
C7H12O2S |
Poids moléculaire |
160.24 g/mol |
Nom IUPAC |
(1S,2S)-3-methylsulfanylcyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C7H12O2S/c1-10-6-4-2-3-5(8)7(6)9/h4-5,7-9H,2-3H2,1H3/t5-,7-/m0/s1 |
Clé InChI |
RRAUCJHHJIEYIY-FSPLSTOPSA-N |
SMILES isomérique |
CSC1=CCC[C@@H]([C@@H]1O)O |
SMILES canonique |
CSC1=CCCC(C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





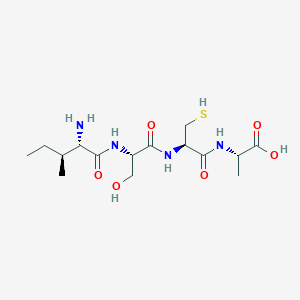
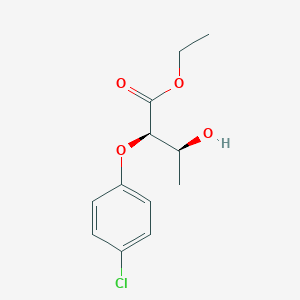

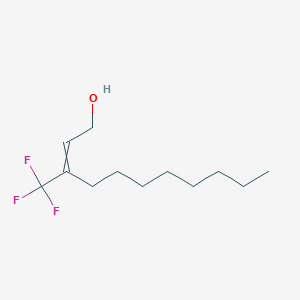
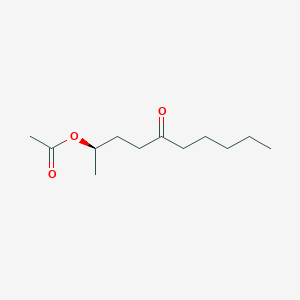
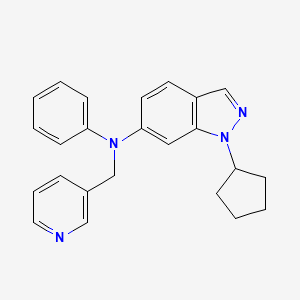
![3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12539681.png)
![5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12539683.png)

![4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile](/img/structure/B12539696.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]-](/img/structure/B12539701.png)
